Iso Desloratadine Hydrochloride Salt
Description
Significance and Research Rationale of Isomeric Compounds in Pharmaceutical Science
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms in space. In pharmaceutical science, this seemingly subtle difference can have profound implications for a drug's efficacy, and metabolism. The specific three-dimensional structure of a molecule dictates its interaction with biological targets such as receptors and enzymes. Consequently, different isomers of a drug can exhibit varied pharmacological and toxicological profiles.
The study of isomeric impurities, such as Iso Desloratadine (B1670295), is a critical aspect of drug development and quality control. Regulatory bodies worldwide mandate the identification and characterization of any impurity present in a drug substance above a certain threshold. This is to ensure the safety and efficacy of the final pharmaceutical product. The presence of an isomer as an impurity can potentially alter the therapeutic effect of the active pharmaceutical ingredient (API) or introduce unintended side effects. Therefore, the synthesis and characterization of such isomeric compounds as reference standards are essential for the development of accurate analytical methods to monitor their presence in drug formulations.
Overview of the Chemical and Biological Context of Iso Desloratadine Hydrochloride Salt
This compound is chemically known as 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo chemicea.comcyclohepta[1,2-b]pyridine hydrochloride. It is a positional isomer of Desloratadine, where the chlorine atom is at the 8th position of the tricyclic ring system, as opposed to the 8-chloro position in Desloratadine. This compound is recognized in pharmacopeias, such as the European Pharmacopoeia (EP), as "Desloratadine EP Impurity B" chemicea.comprepchem.com.
From a chemical standpoint, Iso Desloratadine is a tricyclic compound with a piperidine (B6355638) substituent. Its formation can occur as a by-product during the synthesis of Desloratadine or as a degradation product under specific storage conditions, such as variations in temperature or pH chemicea.com. The hydrochloride salt form enhances its solubility in aqueous media, which is a crucial property for analytical and research purposes.
The biological context of this compound is primarily linked to its relationship with Desloratadine. Desloratadine is a potent and selective peripheral H1 receptor antagonist, meaning it blocks the action of histamine (B1213489), a key mediator of allergic reactions nih.gov. While Desloratadine has been extensively studied for its antihistaminic properties, there is a lack of comprehensive published research on the specific pharmacological activity of Iso Desloratadine. However, due to its structural similarity to Desloratadine, it is plausible that it may interact with histamine receptors or other biological targets. The study of its biological effects is crucial to understand any potential impact it might have as an impurity in Desloratadine formulations nih.gov.
Current Academic Research Landscape and Unaddressed Questions Pertaining to the Compound
The current academic research landscape for this compound is predominantly centered on its role as a pharmaceutical impurity and its use as a reference standard for analytical method development and validation chemicea.comprepchem.com. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify its presence in Desloratadine drug substances and products dergipark.org.tr. The availability of well-characterized this compound is vital for ensuring the quality and safety of Desloratadine medications chemicea.com.
Despite its importance in pharmaceutical analysis, there are several unaddressed questions pertaining to this compound that represent significant research gaps:
Detailed Pharmacological and Toxicological Profile: There is a notable absence of in-depth studies on the pharmacological and toxicological properties of this compound. Understanding its potential biological activity, including any antihistaminic or off-target effects, is critical for a comprehensive risk assessment of it as an impurity.
Mechanism of Formation: While it is known to be an impurity, the precise mechanisms and kinetics of its formation during the synthesis and degradation of Desloratadine are not extensively documented in publicly available literature. A deeper understanding of these pathways could lead to improved manufacturing processes that minimize its formation.
Metabolic Fate: The metabolic pathway of Iso Desloratadine in biological systems has not been thoroughly investigated. Research into its absorption, distribution, metabolism, and excretion (ADME) would provide valuable insights into its potential in-vivo effects.
Data Tables
Table 1: Chemical and Physical Properties of Iso Desloratadine
| Property | Value |
| Chemical Name | 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo chemicea.comcyclohepta[1,2-b]pyridine |
| Synonyms | Desloratadine EP Impurity B, Desloratadine Isomer |
| Molecular Formula | C₁₉H₁₉ClN₂ |
| Molecular Weight | 310.82 g/mol |
| CAS Number | 183198-49-4 (free base) |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-benzo chemicea.comcyclohepta[1,2-b]pyridine hydrochloride |
| Molecular Formula | C₁₉H₁₉ClN₂ · HCl |
| Molecular Weight | 347.28 g/mol |
| CAS Number | 432543-89-0 |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H20Cl2N2 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2;1H |
InChI Key |
HQPKWJCQQLHQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Advanced Synthetic Routes to Iso Desloratadine (B1670295) Hydrochloride Salt
The construction of the complex tricyclic core of desloratadine isomers and the stereochemical control of the exocyclic double bond are central challenges in their synthesis. Advanced routes focus on achieving high purity, yield, and stereoselectivity.
Stereoselectivity is paramount in the synthesis of desloratadine isomers to ensure the desired geometric configuration (E/Z isomerism) of the piperidylidene moiety and to control any chiral centers introduced in its analogs.
One of the foundational reactions for creating the exocyclic double bond is the Wittig reaction or its variants. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For related tricyclic antihistamines like olopatadine, it has been shown that a trans-stereoselective Wittig olefination using a non-stabilized phosphorus ylide can effectively control the geometry of the resulting alkene. The choice of the phosphonium (B103445) salt anion and the cation in the base used for ylide generation are critical factors in directing the stereoselectivity. researchgate.net
Another powerful method for creating carbon-carbon bonds with stereocontrol is the Heck cyclization. This palladium-catalyzed intramolecular reaction can be employed to form the seven-membered ring of the tricyclic system with a high degree of stereospecificity, leading to the desired Z-isomer in high yield. researchgate.net
Furthermore, asymmetric catalysis has been applied to create helically chiral analogs of loratadine (B1675096) and desloratadine. Using peptide-based catalysts, enantioselective N-oxidation of the pyridine (B92270) ring has been achieved, yielding configurationally stable, helically chiral products with high enantiomeric ratios (up to >99:1 er). nih.gov This approach demonstrates a sophisticated method for introducing chirality into the otherwise achiral desloratadine scaffold, providing access to novel stereoisomers for pharmacological evaluation. nih.gov
The efficient synthesis of desloratadine and its isomers relies heavily on the optimization of reaction conditions to maximize yield and ensure high isomeric purity. The hydrolysis of loratadine or related N-substituted precursors is a common final step to yield the desloratadine core.
Patented processes highlight several key parameters for optimization. The choice of base, solvent, temperature, and reaction time are all critical. For instance, the hydrolysis of loratadine can be carried out using potassium hydroxide (B78521) (KOH) in aqueous ethanol (B145695). google.com However, prolonged reaction times (e.g., 64 hours) may be required. google.com To improve efficiency, process optimization studies have explored varying the reaction temperature in a graded manner. One method involves heating the reaction to 70-75°C, then to 85°C, and finally to 100°C before cooling, which ensures the reaction proceeds to completion in a more controlled and timely fashion. google.com
The purification of the final product is crucial for achieving high purity. Processes have been developed that yield desloratadine salts with purities exceeding 99.5% as measured by HPLC. google.com This often involves crystallization from specific solvent systems. For example, after hydrolysis, the product can be precipitated from methanol (B129727) at low temperatures (0°C) and washed to remove impurities. google.com The table below summarizes various reported conditions for the hydrolysis step, a key reaction in many synthetic routes.
| Precursor | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield | Purity | Reference |
|---|---|---|---|---|---|---|---|
| Loratadine | NaOH | Aqueous Ethanol | Reflux | 24 | 70% (as acetate) | Not specified | google.com |
| Loratadine | 72 wt.% H₂SO₄ | - | 115 | 6 | 84% (as disulfate) | >99.5% | google.com |
| Loratadine | KOH | n-Propanol | 70-100 (gradient) | ~7 | High | High | google.com |
| N-methyl Desloratadine | Conc. HCl | Acetic Acid | Not specified | 20 | Not specified | Not specified | google.com |
Chemical Derivatization and Analog Synthesis for Mechanistic Investigations
To probe the molecular interactions of desloratadine isomers with their biological targets and to understand their metabolic pathways, labeled compounds and structural analogs are synthesized.
Isotopically labeled compounds are indispensable tools in drug development for use in absorption, distribution, metabolism, and excretion (ADME) studies. Stable heavy isotopes of elements like hydrogen (deuterium, ²H or D) and carbon (¹³C) can be incorporated into drug molecules to serve as tracers. medchemexpress.com
Desloratadine-d5 is a commercially available, deuterium-labeled version of desloratadine. medchemexpress.com The incorporation of deuterium (B1214612) can potentially alter the pharmacokinetic and metabolic profiles of a drug, a phenomenon known as the kinetic isotope effect. This makes deuterated compounds useful not only for tracing but also for developing "heavy drugs" with potentially improved metabolic stability. The synthesis of such labeled compounds typically involves using a labeled precursor at an appropriate stage in the synthetic route.
For clinical studies requiring more sensitive detection, radiolabeling with isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) is common. These syntheses require specialized facilities and handling procedures. The label is strategically placed in a metabolically stable position of the molecule to ensure the tracer remains with the core structure throughout its biological journey. researchgate.net
The systematic modification of the desloratadine scaffold is a key strategy for elucidating structure-activity relationships (SAR) and for discovering novel compounds with enhanced potency, selectivity, or modified pharmacokinetic properties. rsc.org Research has explored modifications at nearly every position of the molecule.
Regioselective Functionalization: The tricyclic core of desloratadine is amenable to late-stage functionalization, allowing for the regioselective installation of various groups on the aromatic rings. rsc.org This has been exploited to create a series of "photoswitchable" analogs by introducing azobenzene (B91143) moieties at different positions. rsc.org These molecules can change their shape upon exposure to light, which allows for optical control of receptor activity and provides a powerful tool for pharmacological research. The synthesis of these analogs involves regioselective nitration or amination of the desloratadine core, followed by formation of the azo bond. rsc.orgrsc.org
Metabolite Synthesis: The synthesis of known metabolites, such as 3-hydroxy desloratadine, is important for understanding the complete pharmacological profile of the parent drug. The synthesis of this specific positional isomer involves a multi-step route starting from 3-picoline, demonstrating the complexity of introducing substituents at specific positions on the pyridine ring. jocpr.com
Piperidine (B6355638) Ring Modification: The nitrogen atom of the piperidine ring is a common site for modification. A series of N-substituted desloratadine analogs have been synthesized and evaluated, leading to the discovery of compounds with significant antihistamine activity. researchgate.net
The table below provides examples of structural analogs and the rationale for their synthesis.
| Analog Type | Structural Modification | Synthetic Goal / Rationale | Reference |
|---|---|---|---|
| Positional Isomers | Introduction of a hydroxyl group at the 3-position of the pyridine ring. | Synthesis of the active metabolite (3-hydroxy desloratadine) for pharmacological profiling. | jocpr.com |
| Photoswitchable Analogs | Regioselective installation of azobenzene moieties on the aromatic rings. | To create light-controlled ligands for studying receptor pharmacology (photopharmacology). | rsc.org |
| N-Substituted Analogs | Alkylation or acylation of the piperidine nitrogen. | To explore the impact of substituents on H1 receptor affinity and selectivity. | researchgate.net |
| Helically Chiral Analogs | Asymmetric N-oxidation of the pyridine ring. | To introduce stable chirality and study the enantiomer-dependent biological activity. | nih.gov |
Green Chemistry Principles in Iso Desloratadine Hydrochloride Salt Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. nih.gov The synthesis of desloratadine and its isomers, which often involves multi-step processes, presents numerous opportunities for applying these principles. researchgate.net
Key principles of green chemistry relevant to these syntheses include waste prevention, maximizing atom economy, using safer solvents and reaction conditions, and increasing energy efficiency. researchgate.net Many traditional syntheses for desloratadine and its precursors employ hazardous solvents like benzene (B151609) or dichloromethane (B109758) and may require stoichiometric amounts of strong bases and high temperatures, leading to significant waste and energy consumption. jocpr.comchemicalbook.com
A greener approach to the synthesis of desloratadine isomers would involve several modifications. One area for improvement is the replacement of hazardous solvents with more environmentally benign alternatives like ethanol, water, or propanol, which are already used in some patented processes. google.com The development of catalytic methods, rather than stoichiometric ones, for key steps like C-C bond formation or hydrolysis would significantly reduce waste. Furthermore, designing one-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, can reduce the need for intermediate purification steps, thus saving solvents, energy, and time. nih.gov An improved, environmentally friendly manufacturing process for desloratadine has been disclosed, highlighting the industry's move towards more sustainable practices.
Detailed Structural Elucidation and Solid State Characterization
X-ray Crystallography of Iso Desloratadine (B1670295) Hydrochloride Salt and its Multicomponent Forms
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Conformational Analysis: The tricyclic core of Iso Desloratadine is not planar. The seven-membered ring is expected to adopt a boat or twist-boat conformation. The orientation of the tetrahydropyridine (B1245486) ring relative to the tricyclic system is a key conformational feature. Crystal packing forces and, crucially, hydrogen bonding involving the chloride ion and the protonated piperidine (B6355638) nitrogen will dictate the preferred conformation in the solid state.
Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content
Powder X-ray Diffraction (PXRD) is a cornerstone technique for the solid-state characterization of crystalline materials. It provides a unique fingerprint based on the diffraction of X-rays by the crystal lattice, allowing for the identification of different polymorphic forms, which are distinct crystalline structures of the same compound. nih.gov PXRD is also instrumental in quantifying the degree of crystallinity and detecting the presence of any amorphous (non-crystalline) content.
While specific PXRD data for Iso Desloratadine Hydrochloride Salt is not extensively documented in public literature, the principles of analysis are well-illustrated by its structural isomer, Desloratadine. Research on Desloratadine has identified several polymorphic forms (I, II, and III), each with a distinct PXRD pattern characterized by peaks at specific 2θ angles. tbzmed.ac.ir For instance, Desloratadine Form I exhibits characteristic diffraction peaks at 2θ angles of approximately 9.77°, 13.22°, and 21.21°, whereas Form II shows peaks at 12.15°, 14.62°, and 18.66°. tbzmed.ac.ir The transformation between these forms, often induced by heat, can be monitored by observing the appearance or disappearance of these characteristic peaks. tbzmed.ac.ir
The presence of a broad, featureless "halo" in a diffractogram, rather than sharp peaks, is indicative of amorphous content. researchgate.net Quantitative analysis of PXRD data can determine the ratio of different polymorphs in a mixed sample or the percentage of amorphous material, which is critical as these forms can have different physical properties. epo.org
Table 1: Characteristic PXRD Peaks (2θ) for Desloratadine Polymorphs This table illustrates the type of data obtained from PXRD analysis, using the structural isomer Desloratadine as an example.
| Polymorph Form | Characteristic 2θ Peaks (°) | Reference |
|---|---|---|
| Form I | 9.77, 13.22, 15.53, 17.59, 21.21, 25.25, 26.31 | tbzmed.ac.ir |
| Form II | 12.15, 12.98, 14.62, 18.66, 22.36, 23.02, 29.12 | tbzmed.ac.ir |
| Form III | 10.50, 14.21, 18.00, 19.06, 19.56, 22.44, 23.10 | tbzmed.ac.ir |
| Form A | 10.74, 16.09, 18.26, 19.04, 19.87, 20.50, 21.70 | google.com |
| Form B | 12.72, 15.08, 16.98, 18.14, 18.76, 19.15, 20.17 | google.com |
Co-crystallization and Salt Formation Studies for Solid-State Engineering
Solid-state engineering, through techniques like co-crystallization and salt formation, is a pivotal strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). nih.gov These approaches involve combining the API with another molecule (a co-former or a counter-ion) to create a new multicomponent crystalline solid with potentially improved characteristics such as stability, solubility, or mechanical behavior. nih.govresearchgate.net
Salt formation involves a proton transfer between an acidic and a basic molecule, while co-crystallization is based on non-ionic interactions, such as hydrogen bonding. nih.govresearchgate.net The formation of a new solid-state form is typically confirmed by analytical techniques like PXRD, which would show a diffraction pattern distinct from either of the starting components. researchgate.net
Studies on Desloratadine have successfully demonstrated this approach. For example, the formation of a multicomponent crystal between Desloratadine and Benzoic acid resulted in a new crystalline salt. nih.gov This new salt exhibited a unique PXRD pattern with characteristic peaks at 5.70°, 11.20°, and 15.31°, which were absent in the patterns of either Desloratadine or Benzoic acid alone. nih.gov Furthermore, thermal analysis showed a new, higher melting point for the salt, confirming a significant change in the crystal lattice. nih.gov Such studies are crucial for developing more robust and manufacturable solid forms of pharmaceutical compounds. tbzmed.ac.ir
Table 2: Example of Salt Formation Study with Desloratadine This table exemplifies the outcomes of solid-state engineering studies using Desloratadine as a model.
| API | Co-former | Outcome | Key Finding | Reference |
|---|---|---|---|---|
| Desloratadine | Benzoic Acid | New Salt Formation (Multicomponent Crystal) | Formation of a new, stable crystalline structure with a distinct PXRD pattern and higher melting point. | nih.gov |
| Desloratadine | Succinic Acid | Co-amorphous Formation | No crystalline peaks observed in PXRD, indicating the formation of an amorphous solid rather than a new crystal lattice. | nih.gov |
| Loratadine (B1675096) | Oxalic Acid | New Salt & Co-crystal Formation | Two new crystalline forms discovered, a 1:1 salt and a 2:1 co-crystal monohydrate, both with enhanced solubility. | mdpi.com |
Computational Structural Modeling and Dynamics
Computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that complement experimental data. For a molecule like this compound, these methods can predict its structure, stability, and dynamic behavior.
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to solve the electronic structure of molecules. impactjournals.us These "first-principles" methods can predict a wide range of molecular properties, including equilibrium geometries, molecular orbital energies, and thermochemical data. lsu.edu
For a compound like this compound, these calculations can determine the most stable three-dimensional conformation by mapping the potential energy surface. lsu.edu This involves calculating the energy for various arrangements of the atoms to find the lowest energy (most stable) state. The results can also yield electron density maps and electrostatic potential surfaces, which reveal the distribution of charge within the molecule. This information is critical for understanding how the molecule will interact with other molecules, such as biological receptors or co-formers in a crystal lattice.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior, conformational flexibility, and thermodynamic properties of a molecule in various environments, such as in solution. mdpi.com
For this compound, MD simulations can map its "conformational landscape," showing the different shapes the molecule can adopt and the energy barriers between these conformations. wustl.edu Recent studies have applied MD simulations to its isomer, Desloratadine, to model its release from pharmaceutical polymers. vsu.ru These simulations calculate interaction energies (e.g., van der Waals forces) between the drug and polymer and between the drug and a solvent, providing a molecular-level understanding of the formulation's behavior. vsu.ru Such insights are invaluable for predicting how a molecule's flexibility and interactions influence its macroscopic properties.
Table 3: Summary of Computational Modeling Applications
| Methodology | Key Applications and Insights |
|---|---|
| Quantum Chemical Calculations (e.g., DFT) | - Determination of the most stable 3D molecular conformation.
|
| Molecular Dynamics (MD) Simulations | - Exploration of conformational flexibility and dynamic behavior over time.
|
Molecular Pharmacology and Receptor Level Interactions
Quantitative Receptor Binding Kinetics and Thermodynamics
Desloratadine (B1670295) is a second-generation antihistamine that primarily acts as a potent and selective antagonist/inverse agonist at the histamine (B1213489) H1 receptor. nih.gov Its interaction with this receptor has been characterized by high affinity and slow dissociation kinetics, which contribute to its long duration of action. nih.gov
The binding affinity of Desloratadine for the human histamine H1 receptor is well-documented. Studies using radioligand binding assays with [3H]Desloratadine on membranes from Chinese hamster ovary (CHO) cells expressing the recombinant human histamine H1 receptor have determined an equilibrium dissociation constant (Kd) of 1.1 ± 0.2 nM. nih.gov The Kd value calculated from kinetic measurements was found to be 1.5 nM. nih.gov
In competition-binding studies, Desloratadine has demonstrated a high affinity for the H1 receptor, with a reported inhibition constant (Ki) of 0.9 ± 0.1 nM. nih.gov Another study reported a Ki value of 0.87 nM when displacing tritiated mepyramine. selleckchem.com In comparative studies, Desloratadine has shown a significantly higher binding affinity for the H1 receptor than other second-generation antihistamines like cetirizine, loratadine (B1675096), and fexofenadine. researchgate.netresearchgate.net
While Desloratadine is highly selective for the H1 receptor, it has been evaluated against a panel of other receptors. These studies have shown some affinity for H2, serotonin (B10506) 5-HT7, and various subtypes of muscarinic receptors, though at significantly lower potencies compared to its action at the H1 receptor. europa.eu
Table 1: Equilibrium Dissociation Constants (Kd) and Inhibition Constants (Ki) of Desloratadine at the Histamine H1 Receptor
| Parameter | Value (nM) | Cell Line | Radioligand | Reference |
|---|---|---|---|---|
| Kd | 1.1 ± 0.2 | CHO-H1 | [3H]Desloratadine | nih.govresearchgate.net |
| Kd (from kinetics) | 1.5 | CHO-H1 | [3H]Desloratadine | nih.gov |
| Ki | 0.9 ± 0.1 | CHO-H1 | [3H]Mepyramine | nih.gov |
| Ki | 0.87 | Human H1 Receptor | [3H]Mepyramine | selleckchem.com |
The kinetic profile of Desloratadine at the human histamine H1 receptor is characterized by a relatively rapid association and a notably slow dissociation. The association rate constant (kon) for [3H]Desloratadine has been determined to be 0.011 nM⁻¹·min⁻¹. nih.gov
A key feature of Desloratadine's pharmacology is its slow dissociation from the H1 receptor. nih.gov In one study, only 37% of the bound [3H]Desloratadine was reversed after 6 hours in the presence of a high concentration of unlabeled Desloratadine. nih.gov This slow dissociation contributes to its long residence time at the receptor, which is believed to be a factor in its prolonged clinical efficacy. nih.govnih.gov The residence time for Desloratadine at the H1 receptor has been reported to be approximately 190 ± 40 minutes. acs.org The slow dissociation rate suggests that Desloratadine may act as a pseudoirreversible antagonist. nih.gov
Table 2: Ligand-Receptor Association and Dissociation Parameters for Desloratadine at the Histamine H1 Receptor
| Parameter | Value | Cell Line | Method | Reference |
|---|---|---|---|---|
| Association Rate (kon) | 0.011 nM⁻¹·min⁻¹ | CHO-H1 | Radioligand Binding | nih.gov |
| Dissociation | Slow (37% reversal at 6h) | CHO-H1 | Radioligand Binding | nih.gov |
| Residence Time | 190 ± 40 min | HEK293T-H1 | Radioligand Binding | acs.org |
Mechanistic Studies of Receptor Activation and Allosteric Modulation
Desloratadine's mechanism of action extends beyond simple competitive antagonism to include inverse agonism, which has implications for its anti-inflammatory effects.
Desloratadine, like other H1-antihistamines, is understood to bind to the orthosteric site of the histamine H1 receptor, the same site to which the endogenous ligand, histamine, binds. drugbank.com By occupying this site, Desloratadine competitively inhibits the action of histamine. drugbank.com
The human histamine H1 receptor can be constitutively active, meaning it can signal even in the absence of an agonist like histamine. nih.gov Desloratadine has been shown to act as an inverse agonist, meaning it not only blocks the action of histamine but also reduces the basal, constitutive activity of the H1 receptor. nih.gov This is achieved by stabilizing the receptor in an inactive conformational state. nih.gov This inverse agonism is believed to contribute to Desloratadine's anti-inflammatory properties by inhibiting the basal activation of nuclear factor-kappaB (NF-κB), a key transcription factor in inflammatory responses. nih.gov
There is no direct evidence to suggest that Desloratadine binds to an allosteric site on the H1 receptor. Allosteric modulators bind to a site topographically distinct from the orthosteric site and modulate the receptor's response to the endogenous ligand. allaboutchemistry.net The competitive nature of Desloratadine's interaction with histamine points towards binding at the orthosteric site. drugbank.com
The binding of Desloratadine to the histamine H1 receptor induces a conformational change that stabilizes the receptor in an inactive state. This is the basis of its action as an inverse agonist. nih.gov Cryo-electron microscopy (cryo-EM) studies have provided insights into the structural basis of H1 receptor inactivation by antihistamines. These studies reveal that the binding of inverse agonists like Desloratadine leads to a conformation of the receptor that is distinct from the active, histamine-bound state and the apo (unbound) state. researchgate.net This inactive conformation prevents the receptor from coupling with and activating intracellular signaling pathways. nih.gov
In functional assays, preincubation with Desloratadine shifts the concentration-response curve for histamine-stimulated increases in intracellular calcium to the right and depresses the maximal response at higher antagonist concentrations. nih.gov This non-competitive antagonism is consistent with its slow dissociation and suggests a pseudoirreversible interaction with the receptor. nih.gov
Computational Molecular Docking and Ligand-Target Interaction Simulations
Molecular docking studies have been employed to elucidate the binding mode of Desloratadine within the histamine H1 receptor's binding pocket. These studies often utilize the crystal structure of the H1 receptor, for instance, in complex with another antagonist like doxepin (B10761459), as a template. nih.gov
Docking simulations suggest that Desloratadine adopts a binding pose similar to that of doxepin within the H1R crystal structure. nih.gov The binding is characterized by interactions with key amino acid residues in the binding pocket. For instance, the basic nitrogen of the piperidine (B6355638) ring is thought to form important interactions. researchgate.net The tricyclic core of Desloratadine is also crucial for its high-affinity binding.
These computational models help to explain the observed structure-activity relationships and the high affinity of Desloratadine for the H1 receptor. They also provide a basis for understanding the differences in binding kinetics and affinity among different H1 receptor antagonists. nih.govnih.gov For example, steric constraints within the binding pocket, particularly around residues such as I454 and Y7.43, have been proposed to explain differences in the binding affinity of various Desloratadine analogues. nih.gov
Identification of Key Interacting Residues and Binding Motifs
The interaction between Desloratadine and the human histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR), has been elucidated through cryo-electron microscopy, providing a detailed view of the binding pocket at a molecular level. nih.gov Desloratadine binds within the orthosteric pocket of the H1R, which is the same site that binds the endogenous ligand, histamine. nih.gov
The binding is characterized by a network of specific interactions between the drug molecule and amino acid residues of the receptor. The tricyclic group of Desloratadine is positioned within a hydrophobic cavity formed by several key residues. nih.gov Additionally, electrostatic and hydrogen bonds stabilize the complex, contributing to the compound's high binding affinity. nih.gov
Key interactions include:
Hydrophobic Interactions: The tricyclic ring system is enclosed by a series of hydrophobic residues, including Y108³·³³, Y431⁶·⁵¹, and F432⁶·⁵². nih.gov These interactions are crucial for anchoring the ligand deep within the receptor's binding site.
Electrostatic Interactions: The piperidine ring of Desloratadine forms a significant electrostatic interaction, or salt bridge, with the highly conserved aspartate residue D107³·³². nih.gov This interaction with an acidic residue is a hallmark of many aminergic GPCR ligands.
Hydrogen Bonding: The nitrogen atom within the pyridine (B92270) moiety of the Desloratadine molecule acts as a hydrogen bond acceptor, forming a hydrogen bond with the hydroxyl group of Y431⁶·⁵¹. nih.gov
Mutational studies have confirmed the importance of these residues. For instance, mutating Y431⁶·⁵¹ or F432⁶·⁵² has been shown to dramatically impair the ability of Desloratadine to inhibit H1R signaling, underscoring their indispensability in ligand coordination. nih.gov
| Residue (Ballesteros-Weinstein Numbering) | Interaction Type | Part of Desloratadine Involved | Reference |
|---|---|---|---|
| D107³·³² | Electrostatic Interaction (Salt Bridge) | Piperidine Ring | nih.gov |
| Y108³·³³ | Hydrophobic | Tricyclic Group | nih.gov |
| Y431⁶·⁵¹ | Hydrophobic & Hydrogen Bond | Tricyclic Group & Pyridine N-atom | nih.gov |
| F432⁶·⁵² | Hydrophobic | Tricyclic Group | nih.gov |
Virtual Screening Strategies for Novel Ligand Scaffolds
The availability of high-resolution crystal structures of the H1R has paved the way for structure-based virtual screening (SBVS) to discover novel ligands. nih.govnih.gov These computational strategies aim to identify new chemical scaffolds that can bind effectively to the receptor, potentially leading to the development of next-generation antihistamines.
A common approach involves using the known H1R crystal structure (e.g., PDB ID: 3RZE) as a template for molecular docking simulations. nih.govnih.gov Large chemical libraries, often containing millions of compounds, are computationally "docked" into the receptor's binding site. The resulting poses are then scored based on their predicted binding affinity and interaction patterns. nih.gov
Key elements of these strategies include:
Target-Customized Docking: The process often combines molecular docking simulations with advanced scoring methods, such as protein-ligand interaction fingerprints (IFP), to improve the accuracy of predicting successful binders. nih.govresearchgate.net
Pharmacophore Modeling: Another strategy involves creating a pharmacophore model based on the essential chemical features of known potent H1R antagonists like Desloratadine. researchgate.net This model, which defines the spatial arrangement of features like hydrophobic regions, hydrogen bond acceptors, and positive ionizable groups, is then used to search databases for molecules that match these criteria. researchgate.net
Fragment-Based Screening: This method identifies smaller, "fragment-like" molecules that bind to specific pockets within the receptor site. nih.gov These fragments can then be computationally or synthetically linked to create larger, more potent lead compounds.
These in silico methods allow for the efficient exploration of vast chemical spaces, prioritizing a smaller, more manageable number of candidate molecules for subsequent chemical synthesis and biological testing. nih.govsemanticscholar.org
Modulation of Intracellular Signal Transduction Pathways (In Vitro/Cellular Models)
G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, Calcium Flux)
The histamine H1 receptor primarily signals through the Gq/11 family of G-proteins. researchgate.net Upon activation by an agonist like histamine, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) and causing a rapid increase in the intracellular calcium concentration ([Ca²⁺]i). researchgate.net
Desloratadine functions as a potent inverse agonist at the H1R. semanticscholar.orgresearchgate.net This means that not only does it block the action of histamine, but it also reduces the receptor's basal, or constitutive, activity. In functional assays using Chinese hamster ovary (CHO) cells expressing the recombinant human H1 receptor, histamine stimulation leads to a concentration-dependent increase in [Ca²⁺]i. rti.org Pre-incubation with Desloratadine competitively inhibits this histamine-stimulated calcium flux. rti.org Studies on Desloratadine's parent compound, Loratadine, have shown that this inhibition results from a decrease in both the influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores. nih.gov
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| Histamine EC₅₀ (Ca²⁺ Flux) | CHO-H1 | 170 ± 30 nM | rti.org |
| Desloratadine Apparent K_b (Ca²⁺ Flux Inhibition) | CHO-H1 | 0.2 ± 0.14 nM | rti.org |
Effects on Downstream Enzyme Activities and Protein Phosphorylation
The signaling cascades initiated by H1R activation lead to the modulation of various downstream enzymes and protein phosphorylation events. A critical pathway involves the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of inflammation. semanticscholar.org The human H1 receptor is known to be constitutively active, leading to a basal level of NF-κB activation even in the absence of histamine. semanticscholar.org
As an inverse agonist, Desloratadine has been demonstrated to effectively inhibit this downstream signaling. researchgate.net Research shows that Desloratadine inhibits both the basal (constitutive) and the histamine-stimulated activity of NF-κB. researchgate.net This inhibitory action is believed to be a major contributor to the compound's anti-inflammatory properties. researchgate.net
Furthermore, in studies using human nasal epithelial cells, Desloratadine markedly suppressed the activation of key upstream kinases in the mitogen-activated protein kinase (MAPK) pathway, including c-Raf, MEK, and extracellular signal-regulated kinase (ERK)1/2. nih.gov By inhibiting the phosphorylation and thus the activation of these enzymes, Desloratadine effectively blocks the transmission of inflammatory signals downstream. nih.gov
Gene Expression and Cytokine Modulation in Isolated Immune Cells (Mechanistic)
The anti-inflammatory effects of Desloratadine extend to the modulation of gene expression and the subsequent release of cytokines and chemokines from immune cells. nih.gov These effects occur independently of its H1-receptor antagonism and contribute significantly to its therapeutic profile. nih.gov
In studies using isolated human basophils, Desloratadine was found to be a potent inhibitor of the generation and secretion of key pro-allergic, T-helper 2 (Th2) type cytokines. nih.gov Notably, it was found to be approximately six to seven times more potent at preventing the anti-IgE-induced secretion of Interleukin-4 (IL-4) and Interleukin-13 (IL-13) than it was at inhibiting the release of histamine. nih.gov
Mechanistically, this effect is linked to the regulation of gene expression. Pretreatment of basophils with Desloratadine led to a remarkable inhibition of IL-4 mRNA accumulation, with reductions of up to 80%. nih.gov This indicates that the compound acts at the transcriptional level to suppress cytokine production. Further studies in murine models of asthma showed that T-cells from Desloratadine-treated animals exhibited depressed production of IL-4, IL-5, and IL-13. nih.gov Desloratadine also inhibits the production of inflammatory chemokines such as RANTES (regulated on activation, normal T cell expressed and secreted), IL-8, and monocyte chemotactic protein-1 (MCP-1) from epithelial cells. researchgate.netnih.gov
| Mediator | Cell/Model Type | Observed Effect | Reference |
|---|---|---|---|
| Interleukin-4 (IL-4) | Human Basophils | Potent inhibition of secretion | nih.gov |
| Interleukin-13 (IL-13) | Human Basophils | Potent inhibition of secretion | nih.gov |
| IL-4 mRNA | Human Basophils | Inhibition of accumulation by up to 80% | nih.gov |
| Interleukin-5 (IL-5) | Murine T-cells | Depressed production | nih.gov |
| Interleukin-8 (IL-8) | Human Nasal Epithelial Cells | Inhibition of production | nih.gov |
| RANTES (CCL5) | Human Nasal Epithelial Cells | Inhibition of production | nih.gov |
| MCP-1 (CCL2) | Human Nasal Epithelial Cells | Inhibition of production | nih.gov |
Enzymatic Biotransformation and Metabolic Pathway Elucidation in Vitro
Identification of In Vitro Metabolic Pathways and Metabolites
The primary metabolic pathway for Desloratadine (B1670295) in humans is hydroxylation to form 3-hydroxydesloratadine (B129375), which is subsequently glucuronidated. researchgate.netnih.gov The elucidation of this pathway has involved various in vitro systems that replicate hepatic metabolism.
Initial studies using conventional in vitro systems like human liver microsomes (HLM) were unable to demonstrate the formation of 3-hydroxydesloratadine, the major human metabolite of Desloratadine. HLM, which contains microsomal enzymes like Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs), are a standard tool for metabolic studies. While HLM fortified with the cofactor NADPH could demonstrate the conversion of the parent drug Loratadine (B1675096) to Desloratadine, they failed to produce 3-hydroxydesloratadine from Desloratadine. nih.gov
However, a breakthrough occurred when HLM were supplemented with both NADPH and the UGT cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov In these conditions, the formation of 3-hydroxydesloratadine was observed, revealing a novel metabolic pathway. This pathway involves a sequential process: an initial N-glucuronidation of Desloratadine, followed by hydroxylation by a CYP enzyme, and then a rapid, non-enzymatic de-conjugation of the N-glucuronide. nih.govresearchgate.net
Studies with recombinant enzymes further clarified the specific enzymes involved. Recombinant CYP2C8 alone could not convert Desloratadine to 3-hydroxydesloratadine. researchgate.net It was only when recombinant CYP2C8 was co-incubated with recombinant UGT2B10 that the formation of the hydroxylated metabolite was achieved. This confirmed the necessity of the initial glucuronidation step for the subsequent CYP-mediated oxidation to occur.
The limitations of microsomal systems led researchers to use more integrated cell-based models, such as cryopreserved human hepatocytes (CHH). Hepatocytes contain a full complement of metabolic enzymes and cofactors in a more physiologically relevant environment. It was in studies using CHH that the formation of 3-hydroxydesloratadine was first successfully demonstrated in vitro, with a reported Michaelis-Menten constant (Km) of 1.6 μM. nih.govresearchgate.net
The use of hepatocytes was critical in uncovering the two-step mechanism for 3-hydroxydesloratadine formation. Experiments with CHH showed that the process could be blocked by inhibitors of either UGT2B10 or CYP2C8, confirming the involvement of both enzyme families. Correlation studies using a panel of individual human hepatocytes showed a strong relationship (r² = 0.72) between the formation of 3-hydroxydesloratadine and the activity of UGT2B10. nih.gov
Characterization of Specific Enzymes Involved in Biotransformation
Detailed enzymatic studies have identified the specific isoforms of CYP and UGT enzymes responsible for the biotransformation of Desloratadine and its subsequent metabolites.
While the conversion of Loratadine to Desloratadine is mediated primarily by CYP3A4 and CYP2D6, the key oxidative step in Desloratadine's own metabolism involves a different isoenzyme. nih.govnih.gov The 3-hydroxylation of Desloratadine N-glucuronide is catalyzed specifically by CYP2C8. researchgate.netresearchgate.net In vitro studies showed that Desloratadine itself, at a concentration of 10 µM, caused no significant inhibition (<15%) of CYP1A2, CYP2C8, CYP2C9, or CYP2C19, and only weak inhibition of CYP2B6, CYP2D6, and CYP3A4/5. nih.gov This suggests that at therapeutic concentrations, Desloratadine is unlikely to cause significant drug-drug interactions via inhibition of these major CYP enzymes.
Table 1: Inhibition of Cytochrome P450 Isoenzymes by Desloratadine (10 µM) in Human Liver Microsomes
| CYP Isoenzyme | Inhibition |
| CYP1A2 | <15% |
| CYP2C8 | <15% |
| CYP2C9 | <15% |
| CYP2C19 | <15% |
| CYP2B6 | 32-48% |
| CYP2D6 | 32-48% |
| CYP3A4/5 | 32-48% |
Data sourced from reference nih.gov
UGTs play a dual role in the metabolism of Desloratadine. The initial, critical step in the formation of 3-hydroxydesloratadine is the N-glucuronidation of Desloratadine, which is catalyzed by UGT2B10. nih.gov This was confirmed using chemical inhibition studies where nicotine, a UGT2B10 inhibitor, completely blocked the formation of 3-hydroxydesloratadine in HLM. nih.gov
Furthermore, Desloratadine itself was identified as a potent and selective competitive inhibitor of UGT2B10, with an inhibition constant (Ki) value of 1.3 μM. nih.gov
Once 3-hydroxydesloratadine is formed, it undergoes a second conjugation reaction. The major metabolite found in human plasma and urine is the O-glucuronide of 3-hydroxydesloratadine. nih.govnih.gov In vitro studies using HLM and a panel of ten recombinant human UGTs identified UGT1A1, UGT1A3, and UGT2B15 as the primary enzymes responsible for this glucuronidation. nih.gov UGT1A8 also showed some catalytic activity. nih.gov The involvement of these enzymes was further confirmed through inhibition studies using known UGT inhibitors like diclofenac, flunitrazepam, and bilirubin. nih.gov
Table 2: Recombinant UGT Enzymes Catalyzing 3-Hydroxydesloratadine Glucuronidation
| UGT Isoenzyme | Catalytic Activity |
| UGT1A1 | Yes |
| UGT1A3 | Yes |
| UGT1A8 | Yes |
| UGT2B15 | Yes |
| Other UGTs* | No |
*Other tested UGTs include UGT1A4, UGT1A6, UGT1A9, UGT1A10, UGT2B7, UGT2B17. Data sourced from reference nih.gov
Enzymatic Kinetic Studies of Biotransformation Reactions
Enzymatic kinetic studies provide quantitative data on the efficiency of metabolic reactions. For the formation of Desloratadine from its parent compound Loratadine in human liver microsomes, the Michaelis-Menten constants were determined to be a Km of 25.20 µM and a Vmax of 486.98 pmol/min/mg. internationalscholarsjournals.com
More specific kinetic analyses using recombinant enzymes determined the clearance (Vmax/Km) values for Desloratadine formation from Loratadine.
Table 3: Kinetic Parameters for the Formation of Desloratadine from Loratadine
| Enzyme System | Parameter | Value |
| Human Liver Microsomes | Km | 25.20 µM |
| Human Liver Microsomes | Vmax | 486.98 pmol/min/mg |
| Recombinant CYP3A4 | Vmax/Km | 12.25 µl/min/mg protein |
| Recombinant CYP2D6 | Vmax/Km | 5 µl/min/mg protein |
Data sourced from reference internationalscholarsjournals.com
For the formation of 3-hydroxydesloratadine from Desloratadine in cryopreserved human hepatocytes, enzyme kinetics were also determined. researchgate.net The rate of formation was plotted against substrate concentration to establish the kinetic profile of this crucial metabolic step. researchgate.net As previously mentioned, Desloratadine was also characterized as a competitive inhibitor of UGT2B10 with a Ki of 1.3 μM, indicating a high affinity for this enzyme. nih.gov
Determination of Michaelis-Menten Kinetics (Kₘ, Vₘₐₓ) for Enzyme Substrates
To understand the efficiency and capacity of the enzymatic reactions involved in iso desloratadine metabolism, Michaelis-Menten kinetics would need to be determined. These studies would provide crucial parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).
Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for Iso Desloratadine Metabolism
| Enzyme Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |
| Iso Desloratadine | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data is currently available.
Investigation of Enzyme Inhibition and Induction Potentials (In Vitro)
Assessing the potential of iso desloratadine to act as an inhibitor or inducer of key drug-metabolizing enzymes is a critical step in drug development. In vitro assays using human liver microsomes or hepatocytes would be necessary to determine its IC₅₀ values against various CYP enzymes and its potential to induce their expression.
Table 2: Hypothetical Enzyme Inhibition Potential of Iso Desloratadine
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
This table is for illustrative purposes only. No experimental data is currently available.
Bioanalytical Methodologies for Metabolite Identification and Quantification in Research Samples
The development and validation of sensitive and specific bioanalytical methods are fundamental for the identification and quantification of iso desloratadine and its potential metabolites in in vitro samples. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, offering high selectivity and sensitivity.
Future research in this area will be instrumental in building a comprehensive understanding of the metabolic profile of iso desloratadine hydrochloride salt.
Advanced Analytical Methodologies for Research Purity and Quantification
Chromatographic Separation Techniques for High-Purity Isolation and Analysis
Chromatographic techniques are fundamental in the separation and analysis of Iso Desloratadine (B1670295) Hydrochloride Salt from its isomers and potential impurities. The subtle structural differences between these compounds necessitate high-resolution chromatographic methods for accurate assessment.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary techniques for the purity assessment and quantification of Iso Desloratadine Hydrochloride Salt. The development of a stability-indicating method is crucial for separating Iso Desloratadine from Desloratadine and other related compounds.
A typical reversed-phase HPLC method for the separation of Desloratadine and its isomer, Iso Desloratadine, would employ a C18 stationary phase. The increased efficiency of UHPLC systems, utilizing sub-2 µm particle size columns, allows for faster analysis times and improved resolution between closely eluting peaks.
Method Parameters for HPLC/UHPLC Analysis of Iso Desloratadine:
| Parameter | HPLC Conditions | UHPLC Conditions |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized for separation | Optimized for speed and resolution |
| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.6 mL/min |
| Detection | UV at approximately 242 nm | UV/PDA at approximately 242 nm |
| Column Temperature | 25-30 °C | 30-40 °C |
This table presents typical starting conditions for method development. Actual parameters may vary based on the specific column and instrumentation used.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Desloratadine and its analogs, due to their non-planar tricyclic structure, can exhibit axial chirality, leading to the existence of enantiomers. Chiral chromatography is essential for the separation and quantification of these stereoisomers, as they may exhibit different pharmacological and toxicological profiles.
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral compounds like Desloratadine and its isomers. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as ethanol (B145695) or isopropanol, is critical for achieving enantiomeric separation.
Illustrative Chiral HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
These parameters are illustrative and require optimization for the specific enantiomers of Iso Desloratadine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound drug substance. These impurities can originate from the synthetic process, such as residual solvents or starting materials.
For GC-MS analysis, derivatization of Iso Desloratadine may be necessary to increase its volatility and thermal stability. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. This technique is particularly useful for identifying unknown impurities by comparing their mass spectra to spectral libraries.
Hyphenated Spectrometric Quantification in Complex Research Matrices
Hyphenated techniques, which combine the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry, are indispensable for the quantification of Iso Desloratadine in complex biological and in vitro research matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for In Vitro Assay Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of analytes in complex mixtures, such as those encountered in in vitro assays (e.g., cell lysates, microsomal incubations). The high selectivity of tandem mass spectrometry is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.
The development of a robust LC-MS/MS (B15284909) method involves optimizing chromatographic conditions to separate the analyte from matrix components and selecting appropriate precursor and product ions for Iso Desloratadine and a suitable internal standard.
Typical LC-MS/MS Parameters for Quantification:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ for Iso Desloratadine |
| Product Ion (m/z) | Characteristic fragment ion |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 50-200 ms |
The specific m/z transitions must be determined experimentally for Iso Desloratadine.
Advanced Mass Spectrometry Techniques (e.g., Ion Mobility, High-Resolution MS) for Structural Elucidation of Minor Components
Advanced mass spectrometry techniques provide powerful tools for the structural elucidation of minor components, such as impurities and degradation products, which may be present in this compound samples.
High-Resolution Mass Spectrometry (HRMS) , using instruments like Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of unknown compounds, which is a critical step in their identification.
Ion Mobility Spectrometry (IMS) , when coupled with mass spectrometry (IM-MS), adds another dimension of separation based on the size, shape, and charge of an ion. This technique can separate isomeric compounds that may not be resolved by chromatography alone. nih.gov For structurally similar molecules like Iso Desloratadine and its isomers, IMS can provide unique collision cross-section (CCS) values, which are physicochemical properties that can aid in their definitive identification. nih.gov
Development and Validation of Novel Bioanalytical Probes and Biosensors for Research Applications
The pursuit of highly sensitive and selective analytical methods is paramount in pharmaceutical research and development. For a compound such as this compound, a major metabolite and isomer of the second-generation antihistamine Desloratadine, the ability to accurately quantify its presence and understand its biological interactions is crucial for comprehensive research. This section explores the development and validation of advanced bioanalytical probes and biosensors tailored for these research applications, focusing on electrochemical and optical methodologies.
Electrochemical Sensor Development for In Vitro Detection
Electrochemical sensors offer a promising avenue for the in vitro detection of pharmaceutical compounds due to their inherent advantages of high sensitivity, rapid response, and cost-effectiveness. Research into the development of such sensors for Desloratadine provides a strong foundation for the potential creation of sensors for its isomer, this compound.
Recent studies have demonstrated the successful fabrication of potentiometric sensors for the determination of Desloratadine. One such approach involves the use of a pencil graphite (B72142) electrode coated with a membrane comprising an ion-pair of Desloratadine and a suitable reagent like ammonium (B1175870) reineckate, embedded in a polymer matrix such as polyvinyl chloride (PVC) with a plasticizer like dibutyl phthalate (B1215562) (DBP). nih.govresearchgate.net This type of sensor operates on the principle of measuring the potential difference between the sensing electrode and a reference electrode, which is proportional to the concentration of the analyte.
Another innovative approach has been the use of a bismuth film electrode (BiFE) for the electrochemical evaluation of Desloratadine. researchgate.net This method utilizes linear sweep-cathodic stripping voltammetry, where the compound is preconcentrated on the electrode surface before the voltammetric scan. The presence of a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), has been shown to significantly enhance the reduction current signal of Desloratadine, thereby increasing the sensitivity of the method. researchgate.net The mechanism involves the irreversible, diffusion-controlled reduction of the compound at the electrode surface. researchgate.net
The development of these electrochemical sensors for Desloratadine establishes a clear precedent for creating similar systems for this compound. The key would be the synthesis of a selective ion-pair or the optimization of voltammetric conditions to ensure specific detection of the isomer. The validation of such a sensor would involve assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, similar to the parameters evaluated for the Desloratadine sensors.
| Sensor Type | Methodology | Linear Range | Limit of Detection (LOD) | Key Findings |
| Pencil Graphite Electrode | Potentiometry | 1 × 10⁻⁶ – 1 × 10⁻² M | Not Reported | Stable response over 63 days, suitable for analysis in pharmaceutical formulations. nih.gov |
| Bismuth Film Electrode (BiFE) | Linear Sweep-Cathodic Stripping Voltammetry | 0.1 – 4 µM | 11.70 nM | Cationic surfactant (CTAB) enhances sensitivity; successfully applied to pharmaceutical and urine samples. researchgate.net |
Optical Biosensor Applications for Receptor Interaction Studies
Optical biosensors are powerful tools for elucidating the intricacies of molecular interactions, making them highly suitable for studying the binding of this compound to its biological targets, primarily the histamine (B1213489) H1 receptor. These biosensors can provide real-time, label-free analysis of binding kinetics and affinity. nih.govresearchgate.net
Surface Plasmon Resonance (SPR) is a leading optical biosensor technology that can be employed for this purpose. nih.gov In a hypothetical SPR-based assay to study the interaction of this compound with the H1 receptor, the receptor would be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over the surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the direct measurement of the association and dissociation rates of the binding event.
While specific studies on this compound using optical biosensors are not yet prevalent in the literature, research on the broader applications of these technologies in drug discovery provides a clear framework. For instance, bioluminescence-based biosensors have been developed to study the activity of other histamine receptors, demonstrating the feasibility of using such platforms to investigate receptor pharmacology. vu.nl These assays can reveal whether a compound acts as an agonist, antagonist, or inverse agonist by measuring conformational changes in the receptor upon ligand binding. vu.nl
The application of optical biosensors could provide invaluable data on the binding kinetics of this compound to the H1 receptor, including its association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D). This information is critical for understanding the compound's potency and duration of action at a molecular level. Furthermore, such studies could be extended to investigate potential off-target interactions, contributing to a more complete pharmacological profile.
| Parameter | Description | Significance in Receptor Interaction Studies |
| Association Rate Constant (k_on) | The rate at which the compound binds to the receptor. | A higher k_on value indicates faster binding. |
| Dissociation Rate Constant (k_off) | The rate at which the compound unbinds from the receptor. | A lower k_off value suggests a longer duration of receptor occupancy. |
| Equilibrium Dissociation Constant (K_D) | The ratio of k_off to k_on, representing the affinity of the compound for the receptor. | A lower K_D value signifies higher binding affinity. |
Computational Chemistry and in Silico Modeling
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For iso desloratadine (B1670295) and related antihistamines, QSAR studies are instrumental in predicting their receptor binding affinity and guiding the synthesis of more potent and selective molecules. jocpr.com
Predictive QSAR models for antihistamines are developed by correlating various molecular descriptors with their experimentally determined binding affinities for the H1 receptor. These descriptors quantify different physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. For instance, studies on a range of antihistamines have identified descriptors like the water-accessible surface area of hydrophobic atoms (FASA_H) and a 3D molecular field descriptor related to the hydrophilic surface (vsurf_CW2) as being crucial for determining the kinetic binding parameters of association (kon) and dissociation (koff), respectively. researchgate.net
By establishing these correlations, QSAR models can be used to predict the binding affinity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process and reduces the associated costs. jocpr.com The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their robustness and generalizability. jocpr.com
Table 1: Key Molecular Descriptors in Antihistamine QSAR Models
| Descriptor | Physicochemical Property | Predicted Kinetic Parameter | Reference |
| FASA_H | Water-accessible surface area of all hydrophobic atoms divided by total water-accessible surface area | kon (rate constant of association) | researchgate.net |
| vsurf_CW2 | 3D molecular field descriptor weighted by capacity factor 2 (ratio of hydrophilic to total molecular surface) | koff (rate constant of dissociation) | researchgate.net |
QSAR modeling can be broadly categorized into two approaches: ligand-based and structure-based.
Ligand-based QSAR relies on a set of molecules with known activities to build a model without explicitly considering the three-dimensional structure of the receptor. This approach is particularly useful when the crystal structure of the target receptor is unavailable. For antihistamines, ligand-based methods have been successfully employed to develop pharmacophore models that define the essential structural features required for H1 receptor antagonism. nih.gov
Structure-based QSAR , on the other hand, utilizes the 3D structure of the ligand-receptor complex to derive descriptors. With the availability of the cryo-electron microscopy (cryo-EM) structure of the H1 receptor in complex with desloratadine, structure-based QSAR approaches can be applied to gain more detailed insights into the specific interactions that govern binding affinity. researchgate.net This allows for a more rational design of new molecules that can form optimal interactions with the receptor's binding site.
Advanced Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. In the context of iso desloratadine, MD simulations provide a detailed picture of its interaction with the H1 receptor, including the conformational changes that occur upon binding. vsu.ru
The binding of a ligand to its receptor is not a static process but rather a dynamic interplay of conformational changes in both molecules. MD simulations allow for the exploration of the conformational landscape of the iso desloratadine-H1 receptor complex, identifying the most stable binding poses and the key intermolecular interactions that stabilize the complex. nih.gov
Studies on related compounds, such as loratadine (B1675096) analogs, have shown that rigidifying the molecular structure can significantly impact antihistamine activity, highlighting the importance of conformational dynamics in receptor binding. nih.gov Conformational analysis of similar flexible molecules has been successfully performed using a combination of NMR spectroscopy and molecular mechanics calculations to determine the preferred conformations in solution. nih.govresearchgate.net For iso desloratadine, understanding its conformational preferences is crucial for rationalizing its binding affinity and for designing analogs with improved properties.
FEP and TI are rigorous computational methods used to calculate the relative binding free energies of a series of ligands to a common receptor. vu.nlbiorxiv.org These "alchemical" free energy calculations simulate a non-physical transformation of one molecule into another, allowing for a precise estimation of the change in binding affinity resulting from a specific chemical modification. nih.gov
These methods are computationally intensive but offer a higher level of accuracy compared to other scoring functions used in molecular docking. medvolt.ai For the optimization of iso desloratadine analogs, FEP and TI can be invaluable in predicting which structural modifications are most likely to enhance binding affinity, thereby guiding synthetic efforts in a more targeted and efficient manner. vu.nl The accuracy of these calculations is highly dependent on adequate sampling of all relevant conformations of the ligand and protein. vu.nlfrontiersin.org
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. ijmo.org This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the desired features, a process known as virtual screening. nih.gov
For the discovery of new H1 receptor antagonists, pharmacophore models have been developed based on a set of known active compounds. nih.govijmo.org These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. ijmo.org A study aimed at identifying new H1 receptor inhibitors generated a pharmacophore model with two ring features and one positive ionic feature. nih.gov
By screening large compound libraries against such a pharmacophore model, it is possible to identify structurally diverse molecules that are likely to bind to the H1 receptor. nih.gov This approach can lead to the discovery of novel chemical scaffolds that can be further optimized to develop new generations of antihistamines. The identified "hits" from virtual screening are then typically subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for experimental testing.
In Silico Prediction of Molecular Properties for Research Design
Beyond target interaction, in silico tools are invaluable for predicting the pharmacokinetic properties of a drug candidate, often categorized under Absorption, Distribution, Metabolism, and Excretion (ADME). These predictions help in designing more efficient experimental studies and in selecting candidates with a higher probability of success.
A drug's ability to cross biological membranes is a critical factor for its oral bioavailability. Computational models are widely used to predict membrane permeability. These models are often based on a molecule's physicochemical properties, such as lipophilicity (LogP), molecular weight, and polar surface area.
Loratadine, which is structurally related to Iso Desloratadine, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility. researchgate.netresearchgate.net This high permeability is determined experimentally using methods like Caco-2 monolayer assays. researchgate.net Computational models, such as those based on Parallel Artificial Membrane Permeability Assay (PAMPA) data, can predict this property for new molecules. nih.govdntb.gov.ua For Iso Desloratadine, given its structural similarity to loratadine and desloratadine, in silico models would likely predict high membrane permeability, suggesting good potential for absorption.
Table 2: Predicted Physicochemical Properties and Permeability for Iso Desloratadine
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| LogP (Lipophilicity) | Moderately high | Influences membrane partitioning and permeability |
| Molecular Weight | ~310.8 g/mol (for free base) | Within the range for good oral absorption (Lipinski's Rule of 5) |
| Predicted Permeability | High | Suggests good potential for absorption across the gut wall |
The metabolic stability of a drug is a key determinant of its duration of action and potential for drug-drug interactions. In silico models can predict "metabolic soft spots," which are the sites on a molecule most susceptible to metabolism by enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov
Software programs like MetaSite are used to identify these soft spots. novartis.com Such programs rank the atoms in a molecule based on their likelihood of undergoing metabolic reactions like hydroxylation or N-dealkylation. For desloratadine, the major human metabolite is 3-hydroxydesloratadine (B129375), formed through a process involving N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8. nih.gov The metabolism of the parent compound, loratadine, is also catalyzed by several other CYP enzymes, including CYP3A4 and CYP2D6. nih.gov
For Iso Desloratadine, these predictive models would analyze the accessibility and reactivity of different positions on its tricyclic ring system and piperidine (B6355638) moiety. This information is crucial for rationally designing analogues with improved metabolic stability by modifying the predicted soft spots. novartis.com
Investigative Applications in Pre Clinical Research Models in Vitro/ex Vivo
Application in Cellular Assay Systems for Mechanistic Elucidation
A thorough search of scientific databases yielded no specific studies on the application of Iso Desloratadine (B1670295) Hydrochloride Salt in cellular assay systems for mechanistic elucidation.
There are no available studies that have investigated the effects of Iso Desloratadine Hydrochloride Salt on receptor internalization and trafficking in cultured cell lines. Research on related compounds, such as Desloratadine, has explored G protein-coupled receptor (GPCR) internalization, but this data cannot be scientifically extrapolated to its isomer. pageplace.de
No research data could be found detailing the effects of this compound on gene expression or protein level modulation in any cellular models. While studies have examined the impact of Desloratadine on the expression of various genes and proteins related to inflammation and allergic responses, similar investigations for this compound have not been published. nih.gov
Use in Isolated Tissue and Organ Preparations for Functional Characterization
Specific functional characterization of this compound using isolated tissue and organ preparations has not been reported in the available scientific literature.
There is no published research on the effects of this compound in functional assays using isolated smooth muscle tissues. Studies on Desloratadine have demonstrated its effects on smooth muscle contraction, particularly in the context of histamine-induced responses, but equivalent data for its iso-form is absent. portico.org
No studies were identified that have examined the impact of this compound on neurotransmitter release in isolated brain slices. The role of related compounds in modulating neurotransmitter systems has been a subject of research, but this does not extend to this compound. researchgate.net
Development of this compound as a Research Tool
This compound is commercially available as a reference standard, primarily for analytical and quality control purposes in the pharmaceutical industry, particularly for the detection and quantification of impurities in Desloratadine formulations. synzeal.com However, there is no evidence in the scientific literature to suggest its development or use as a specific pharmacological research tool to probe biological pathways or mechanisms.
Data Tables
Chemical Probes for Receptor Localization and Imaging Studies
Currently, there is a notable absence of published research specifically detailing the use of this compound as a chemical probe for receptor localization and imaging studies. While its structural relationship to Desloratadine, a known histamine (B1213489) H1-receptor antagonist, suggests a potential interaction with this receptor, dedicated studies to radiolabel or fluorescently tag Iso Desloratadine for imaging purposes are not available in the scientific literature. The development of such probes would be a prerequisite for its application in techniques like positron emission tomography (PET), single-photon emission computed tomography (SPECT), or fluorescence microscopy to visualize the distribution and density of its binding sites in tissues and cells. Without such research, any discussion of its utility in this area remains speculative.
Tools for Perturbing Specific Signaling Pathways in Experimental Systems
The application of this compound as a tool for perturbing specific signaling pathways in experimental systems is an area that also requires further investigation. As an isomer of Desloratadine, it is hypothesized to interact with histamine H1-receptors, which are G-protein coupled receptors that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.
However, detailed in vitro or ex vivo studies characterizing the specific effects of this compound on these, or other, signaling cascades are not documented in publicly accessible research. To establish its role as a tool for pathway perturbation, a series of foundational experiments would be necessary. These would include receptor binding assays to determine its affinity and selectivity for the H1-receptor and other potential off-target receptors. Subsequently, functional assays would be required to measure its impact on downstream signaling events, such as calcium mobilization, inositol (B14025) phosphate (B84403) turnover, or mitogen-activated protein kinase (MAPK) activation.
Some commercial suppliers of "Desloratadine EP Impurity B," which is chemically equivalent to Iso Desloratadine, suggest that it may possess an "altered receptor selectivity and binding affinity" compared to Desloratadine. This statement implies that this compound could potentially serve as a valuable research tool to probe the structure-activity relationships of this class of compounds at the H1-receptor. A comparative analysis of the signaling profiles of Desloratadine and Iso Desloratadine could elucidate subtle differences in their interaction with the receptor, potentially revealing insights into receptor activation mechanisms.
A hypothetical comparative study could yield data such as that presented in the interactive table below, which illustrates the type of information needed to assess its utility as a signaling pathway tool.
Hypothetical Comparative Receptor Binding Affinity Data
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| Desloratadine | Histamine H1 Receptor | 0.5 |
| Iso Desloratadine | Histamine H1 Receptor | 5.2 |
| Desloratadine | Muscarinic M1 Receptor | >1000 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific binding affinity data for this compound is not currently available in published literature.
Such data, if experimentally determined, would be crucial in defining the specific utility of this compound in preclinical research. Without these foundational studies, its application as a specific tool for perturbing signaling pathways remains an underexplored area.
Molecular Interactions Beyond Primary Pharmacological Targets
Non-Specific Protein Binding and Its Mechanistic Implications (In Vitro)
The binding of a drug to plasma proteins is a critical determinant of its distribution and availability to target tissues. In vitro studies have established that desloratadine (B1670295) is moderately to highly bound to plasma proteins. hres.cadrugs.combayer.comdrugbank.comhres.caovid.com
Both equilibrium dialysis and ultrafiltration are standard in vitro methods to determine the extent of drug-protein binding. For desloratadine, ultrafiltration has been employed to determine its binding to human plasma proteins, which is reported to be in the range of 82% to 87%. hres.cadrugs.combayer.comdrugbank.com One study specified the binding ranges from 82.8% to 87.2% over a concentration range of 5 to 400 ng/mL. hres.cabayer.com The active metabolite of desloratadine, 3-hydroxydesloratadine (B129375), exhibits a similar binding profile, with approximately 85% to 89% being bound to plasma proteins. drugs.com
An investigation using equilibrium dialysis studied the binding of desloratadine to bovine serum albumin (BSA), a key component of plasma proteins. researchgate.net This study identified a high-affinity association constant with a high capacity at a physiological pH of 7.4 and a temperature of 27°C. researchgate.net
| Compound | Protein Source | Method | Binding Percentage | Concentration Range |
|---|---|---|---|---|
| Desloratadine | Human Plasma | Ultrafiltration | 82% - 87% | Not Specified |
| Desloratadine | Human Plasma | Ultrafiltration | 82.8% - 87.2% | 5 - 400 ng/mL |
| 3-hydroxydesloratadine | Human Plasma | Not Specified | 85% - 89% | Not Specified |
Interaction with Cellular Membrane Lipids and Bilayer Permeability
The ability of a drug to cross cellular membranes is fundamental to its absorption and distribution. In vitro models are invaluable for predicting the permeability characteristics of a compound.
High in vitro permeability of desloratadine has been confirmed using the Parallel Artificial Membrane Permeability Assay (PAMPA). farmaceut.orgnih.govresearchgate.netsemanticscholar.orgdntb.gov.ua The PAMPA model assesses the passive diffusion of a compound across an artificial membrane, providing an indication of its transcellular permeability. Studies have also utilized Caco-2 cell monolayers, a well-established in vitro model for predicting human intestinal absorption, which further confirmed the high permeability of desloratadine. farmaceut.orgnih.govresearchgate.netsemanticscholar.orgdntb.gov.uanih.gov In one study, the Caco-2 permeability of desloratadine was determined to be -4.889 (logPapp), indicating good permeability. nih.gov
| Assay | Result | Interpretation |
|---|---|---|
| Parallel Artificial Membrane Permeability Assay (PAMPA) | High Permeability | Good passive diffusion across membranes |
| Caco-2 Cell Monolayers | High Permeability | Predictive of high intestinal absorption |
The interaction of a drug with the lipid bilayer of a cell membrane can potentially alter its physical properties, such as fluidity and structure. While some antihistamines have been shown to influence membrane fluidity, specific studies detailing the effect of desloratadine on these properties are not extensively available in the reviewed scientific literature. asm.orgresearchgate.net One study noted that phenothiazines, a different class of compounds, may inhibit viral fusion by increasing cellular membrane fluidity, but similar effects were not observed for other compounds in the same study. asm.org
Interaction with Drug Transporters (Efflux and Uptake) in Isolated Cellular Systems
Drug transporters, which are membrane proteins that control the influx and efflux of substances across cellular membranes, play a crucial role in drug disposition.
Desloratadine has been investigated for its interaction with several key transporters. It is not considered a substrate nor an inhibitor of P-glycoprotein (P-gp). hres.ca In vitro studies using cells expressing human P-gp showed that the concentration of desloratadine required to produce 50% inhibition of P-gp was approximately 880 times the maximum plasma concentration observed in humans. researchgate.netnih.gov Furthermore, desloratadine had no significant effect on baseline ATP hydrolysis in membrane fractions prepared from cells expressing P-gp, suggesting it is not a significant inhibitor. researchgate.netnih.gov
Regarding uptake transporters, it has been reported that desloratadine is not a substrate of Organic Anion Transporting Polypeptide A (OATP-A). researchgate.netjiaci.org Another study indicated that the potential of desloratadine to act as a precipitant for interactions with OATP1B1/1B3 was negligible. nih.gov There is some suggestion that desloratadine may be a substrate for Breast Cancer Resistance Protein (BCRP), although detailed in vitro studies are not as prevalent as those for P-gp. nih.govnih.gov
| Transporter | Interaction Type | Finding |
|---|---|---|
| P-glycoprotein (P-gp) | Substrate/Inhibitor | Not a significant substrate or inhibitor hres.caresearchgate.netnih.gov |
| Organic Anion Transporting Polypeptide A (OATP-A) | Substrate | Not a substrate researchgate.netjiaci.org |
| OATP1B1/1B3 | Inhibitor | Negligible potential for interaction nih.gov |
| Breast Cancer Resistance Protein (BCRP) | Substrate | Suggested to be a substrate nih.govnih.gov |
Substrate or Inhibitor Activity in Vesicular Transport Assays
Vesicular transport assays are crucial in vitro tools used to investigate whether a compound is a substrate or inhibitor of specific transporter proteins, particularly ATP-binding cassette (ABC) transporters. nih.govsolvobiotech.com These assays utilize membrane vesicles containing high concentrations of a specific transporter. solvobiotech.comsolvobiotech.com
Currently, there is no specific published data from vesicular transport assays conducted on Iso Desloratadine Hydrochloride Salt. Research in this area has focused on the parent compound, Desloratadine, and its precursor, Loratadine (B1675096). These studies are essential for understanding potential drug-drug interactions and cellular transport mechanisms.
Studies on related compounds in vesicular transport systems have been performed to assess their interaction with transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov For instance, such assays can determine if a compound inhibits the transport of a known fluorescent or radiolabeled substrate, thereby indicating an interaction with the transporter. solvobiotech.com The kinetic parameters of these interactions, such as the concentration required to cause 50% inhibition (IC50), can also be determined through these methods. solvobiotech.com
Table 1: Vesicular Transport Assay Data for Related Compounds
| Compound | Transporter | Assay Type | Finding |
|---|---|---|---|
| This compound | Not specified | Not available | No data available in published literature. |
| Desloratadine | P-glycoprotein (P-gp) | Inhibition | Weak inhibitor. nih.govresearchgate.net |
| Loratadine | P-glycoprotein (P-gp) | Inhibition / ATPase Activity | Identified as an inhibitor and substrate. nih.govresearchgate.net |
Interaction with ATP-Binding Cassette (ABC) Transporters and Solute Carriers in Cell Lines
The interaction of drugs with transporters from the ATP-Binding Cassette (ABC) and Solute Carrier (SLC) superfamilies is critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. medscape.comnih.gov ABC transporters, such as P-glycoprotein (P-gp, encoded by ABCB1), are efflux pumps that actively transport substances out of cells. nih.govmedscape.com SLC transporters are primarily involved in the uptake of substances into cells. nih.gov
Direct research on the interaction between this compound and specific ABC or SLC transporters is not available in the current scientific literature. However, extensive studies have been conducted on Desloratadine.
Research using cell lines that express human P-gp determined that Desloratadine is not a significant inhibitor of this transporter. nih.gov In one study, the IC50 value for Desloratadine's inhibition of P-gp was found to be approximately 43 µM. nih.govresearchgate.net This concentration is roughly 880 times the maximum plasma concentration observed in humans after a standard dose, suggesting that clinically relevant interactions with P-gp substrates are unlikely. nih.govresearchgate.net Furthermore, unlike its parent compound Loratadine, Desloratadine did not significantly stimulate baseline ATP hydrolysis in membranes containing P-gp, indicating it is not a significant substrate. nih.gov The interaction of Desloratadine with P-gp was found to be about four times weaker than that of Loratadine. nih.govresearchgate.net
Regarding the SLC transporter family, one study screened Loratadine against a library of compounds and identified it as a selective inhibitor of the neutral amino acid transporter B(0)AT2, which is encoded by the SLC6A15 gene. researchgate.net However, similar specific interaction studies for Desloratadine or Iso Desloratadine with SLC transporters are not well-documented in publicly accessible research.
Table 2: Summary of Desloratadine Interaction with ABC Transporters in Cell Lines
| Compound | Transporter | Cell Line Model | Key Finding | IC50 Value | Reference |
|---|---|---|---|---|---|
| This compound | Not specified | Not available | No data available. | Not applicable | |
| Desloratadine | P-glycoprotein (ABCB1) | MDR cells expressing human P-gp | Weak inhibitor; no significant effect on baseline ATP hydrolysis. | ~ 43 µM | nih.govresearchgate.net |
| Loratadine | P-glycoprotein (ABCB1) | MDR cells expressing human P-gp | Inhibitor and substrate; caused an increase in ATPase activity. | ~ 11 µM | nih.govresearchgate.net |
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Mechanistic Hypotheses and Applications
Beyond the well-characterized histamine (B1213489) H1 receptor antagonism of its parent compounds, the specific molecular interactions of Iso Desloratadine (B1670295) Hydrochloride Salt are largely uncharted. nih.govnih.gov Future research can focus on elucidating a more comprehensive biological activity profile, potentially revealing novel mechanisms and therapeutic applications.
The established anti-inflammatory properties of desloratadine, which include the inhibition of various cytokines and mediators, suggest that Iso Desloratadine may possess a similar or even distinct modulatory effect on immune pathways. nih.govnih.gov As an isomer, its three-dimensional structure could lead to differential binding affinity and efficacy at various molecular targets. Systematic screening against a broad panel of receptors, enzymes, and ion channels could uncover unexpected interactions, forming the basis for repurposing the compound for new indications. For instance, its effects on inflammatory mediators could be explored in the context of autoimmune disorders or neuro-inflammatory conditions.
Table 1: Potential Molecular Targets for Iso Desloratadine Repurposing (Based on Desloratadine's Known Anti-inflammatory Effects)
| Target Class | Specific Mediators/Pathways | Potential Therapeutic Area |
|---|---|---|
| Cytokines | IL-4, IL-6, IL-8, IL-13 | Autoimmune Diseases, Chronic Inflammatory Conditions |
| Lipid Mediators | Leukotriene C4, Prostaglandin D2 | Asthma, Inflammatory Pain |
| Chemokines | RANTES (CCL5) | Viral Infections, Allergic Inflammation |
| Cell Adhesion Molecules | ICAM-1 | Atherosclerosis, Sepsis |
Iso Desloratadine Hydrochloride Salt can serve as a valuable chemical probe in non-clinical research to dissect complex disease mechanisms. Its specific stereochemistry may allow it to interact with biological targets in a subtly different manner than desloratadine, providing a tool to investigate the structural requirements for molecular recognition in various signaling pathways. researchgate.net For example, in studies of allergic inflammation, comparing the effects of both isomers could help elucidate the precise role of different domains of a target receptor or enzyme. This approach allows researchers to use the compound to better understand the inflammatory processes underlying allergic responses. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical and Biological Research
| Step | Description | AI/Computational Tool |
|---|---|---|
| 1. Seed Molecule Input | The chemical structure of Iso Desloratadine is used as the starting point. | Molecular Modeling Software |
| 2. Generative Algorithm | AI applies a series of chemical transformations to generate a library of virtual analogs. | Evolutionary Algorithms, Generative Adversarial Networks (GANs) |
| 3. Multi-Parameter Optimization | Each analog is scored based on predicted binding affinity, ADMET properties, and synthetic feasibility. | QSAR Models, Pharmacokinetic Simulators |
| 4. Candidate Selection | The highest-scoring, most promising novel structures are prioritized for chemical synthesis. | Pareto Optimization, Decision-Making Algorithms |
In mechanistic studies, Iso Desloratadine and its analogs can be tested in high-throughput screening (HTS) assays against numerous cell lines or biological targets. The immense volume of data generated from such screens can be effectively analyzed using machine learning algorithms. researchgate.net ML models can identify subtle patterns and structure-activity relationships (SAR) that may be missed by conventional analysis. nih.govnih.gov This approach can help to rapidly identify the mechanism of action of novel compounds, distinguish between on-target and off-target effects, and prioritize hits for further development. nih.govnih.gov Furthermore, ML can be used to build predictive models for drug-drug interactions based on chemical features, which is particularly relevant for antihistamine-related compounds. researchgate.net
Advancements in Delivery Systems for Research Probes
To effectively use this compound as a research probe, particularly in complex biological systems like tissue cultures or ex vivo models, precise delivery is crucial. Advanced delivery systems can ensure that the compound reaches its intended target in a controlled manner, enhancing the accuracy and reproducibility of experimental results. Research into novel formulations, such as the use of molecular dynamics to simulate the release of desloratadine from polymer alloys, points toward sophisticated methods for controlling probe delivery. vsu.ru The development of targeted delivery vehicles, potentially leveraging nanotechnology or miRNA-regulated systems, could allow for cell-specific or tissue-specific delivery, enabling researchers to investigate localized biological phenomena without systemic effects. nih.gov
Nanoparticle Encapsulation for Targeted Cellular Delivery in Research Models
The development of advanced drug delivery systems is a key area of pharmaceutical research. Nanoparticle encapsulation offers a promising strategy to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. For this compound, this approach could be pivotal in investigating its cellular and tissue-level activity in various research models.
Future research could focus on formulating this compound into nanoparticles using biodegradable polymers. researchgate.netturkjps.orgnih.gov Studies on the related compound, Desloratadine, have demonstrated the feasibility of encapsulation using polymers like Eudragit® RS100, prepared by methods such as spray drying. researchgate.netturkjps.orgnih.gov Similar methodologies could be adapted for this compound. The characterization of these nanoparticles would involve assessing key parameters such as particle size, zeta potential, encapsulation efficiency, and drug release kinetics. researchgate.netturkjps.orgnih.gov
An important research trajectory would be the investigation of these nanoparticles in in vitro cell culture models. This would allow for the controlled study of cellular uptake and intracellular trafficking of this compound. By encapsulating the compound, researchers could explore whether targeted delivery to specific cell types or subcellular compartments can be achieved, potentially uncovering novel mechanisms of action or cellular responses.
The table below outlines hypothetical research parameters for developing and characterizing this compound nanoparticles, based on established methods for similar compounds.
| Parameter | Research Objective | Potential Methodology |
| Particle Size and Polydispersity Index (PDI) | To ensure optimal size for cellular uptake and uniform particle distribution. | Dynamic Light Scattering (DLS) |
| Zeta Potential | To predict the stability of the nanoparticle suspension and its interaction with cell membranes. | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%EE) | To determine the percentage of this compound successfully loaded into the nanoparticles. | High-Performance Liquid Chromatography (HPLC) |
| In Vitro Drug Release | To study the release profile of the compound from the nanoparticles under physiological conditions. | Dialysis Bag Method in Simulated Physiological Fluids |
Prodrug Strategies for Enhanced Molecular Penetration in In Vitro Systems
Prodrug design is a well-established strategy to overcome limitations in a drug candidate's physicochemical properties, such as poor membrane permeability. This approach involves chemically modifying the parent drug into a bioreversible entity that can enhance its transport across biological membranes. For this compound, prodrug strategies could be explored to improve its penetration in in vitro models, such as cell monolayers, which are commonly used to predict drug absorption.
Future research in this area would involve the rational design and synthesis of prodrugs of this compound. This interdisciplinary effort would require expertise in medicinal chemistry and molecular modeling. The design of these prodrugs would aim to increase the lipophilicity of the parent compound, thereby facilitating its passive diffusion across cell membranes.
Once synthesized, these prodrugs would be evaluated in in vitro permeation studies using cell lines that mimic biological barriers, such as Caco-2 cells for the intestinal epithelium. These studies would compare the permeability of the prodrugs to that of this compound itself. The metabolic conversion of the prodrug back to the active parent compound within the cells would also be a critical aspect of this research.
The following table presents a hypothetical research plan for the development and in vitro evaluation of this compound prodrugs.
| Research Phase | Key Objectives | Relevant Techniques |
| Design and Synthesis | To create novel prodrugs of this compound with enhanced lipophilicity. | Computational Chemistry, Organic Synthesis |
| In Vitro Permeability Assessment | To evaluate the ability of the prodrugs to cross cellular barriers. | Caco-2 Cell Permeability Assays |
| Metabolic Stability and Conversion | To confirm the release of the active Iso Desloratadine from the prodrug within the target cells. | Cell Lysate Incubation, LC-MS/MS (B15284909) Analysis |
| Cytotoxicity Evaluation | To ensure the prodrugs and their metabolites are not toxic to the cells used in the research models. | MTT Assay, LDH Assay |
Ethical and Responsible Conduct of Research in Chemical Biology and Drug Discovery
The investigation of new chemical entities like this compound must be guided by stringent ethical principles and responsible research practices. lindushealth.com The development of an isomer of a known drug brings forth specific ethical considerations that must be addressed throughout the research and development process. researchgate.net
A primary ethical consideration is the clear scientific rationale for developing the isomer. Research should be based on a sound hypothesis that this compound may offer a different pharmacological profile, improved efficacy, or a more favorable safety profile compared to existing compounds. This justification is crucial to ensure that research resources are used responsibly and that any future studies are ethically sound. lindushealth.comresearchgate.net
Informed consent is a cornerstone of ethical research. zimlab.in While this article does not discuss clinical trials, the principles of informed consent are relevant even at the preclinical stage when using human-derived cells or tissues. Researchers must ensure that these biological materials are sourced ethically and with appropriate consent.
Data integrity and transparency are paramount. All research findings, whether positive, negative, or inconclusive, should be reported accurately and transparently. zimlab.in This ensures that the scientific community has a complete and unbiased understanding of the properties of this compound, which is essential for making informed decisions about its potential for further development.
Furthermore, the principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to any potential future studies involving animal models. Researchers have an ethical obligation to consider alternatives to animal testing whenever possible, to minimize the number of animals used, and to refine experimental procedures to minimize any potential for animal suffering.
The development of stereoisomeric drugs is also subject to regulatory guidelines that emphasize the need to characterize each isomer. researchgate.net This includes understanding the pharmacology, toxicology, and pharmacokinetic profiles of individual isomers to ensure the safety and efficacy of any potential future therapeutic product.
Q & A
Basic Research Questions
Q. How can researchers accurately quantify Iso Desloratadine Hydrochloride Salt in experimental samples using HPLC?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 0.05 M). Incorporate an internal standard (e.g., imipramine hydrochloride) to improve precision . For salt-to-base conversion, apply a molar mass multiplier (e.g., 1.05 for hydrochloride salts) during calculations . Validate the method using certified reference standards (e.g., TRC I815000) to ensure accuracy .
Q. What experimental approaches are recommended to determine the solubility profile of this compound in aqueous and organic solvents?
- Methodological Answer : Employ the shake-flask method with UV-Vis spectrophotometry. Prepare saturated solutions in water, ethanol, DMSO, and dichloromethane, and measure equilibrium solubility at 25°C. Note its high solubility in organic solvents (e.g., 30 mg/mL in DMSO) compared to limited aqueous solubility (0.0658 mg/mL in water) . Adjust pH using sodium hydroxide or hydrochloric acid to study ionization effects .
Q. What stability considerations are critical when preparing stock solutions of this compound for long-term storage?
- Methodological Answer : Store stock solutions in anhydrous DMSO at -20°C under inert gas (e.g., argon) to prevent hydrolysis. Monitor stability over 72 hours using stability-indicating HPLC methods to detect degradation products (e.g., desloratadine base) . Avoid repeated freeze-thaw cycles and validate storage conditions with accelerated stability studies (40°C/75% RH for 14 days) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Follow GHS Category 2 carcinogen protocols, including restricted access and locked storage . For spills, neutralize with sodium bicarbonate and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy data for this compound across different cellular models?
- Methodological Answer : Standardize experimental variables (e.g., cell passage number, incubation time) and validate cellular uptake using LC-MS/MS. Compare results across primary human nasal epithelial cells vs. immortalized lines (e.g., Vero E6) to assess model-specific biases . Perform dose-response curves (0.1–50 µM) with positive controls (e.g., remdesivir) to contextualize antiviral activity .
Q. What methodological strategies optimize chromatographic separation of this compound from structurally similar antihistamines in complex matrices?
- Methodological Answer : Optimize gradient elution (e.g., 60:40 to 80:20 acetonitrile:buffer over 15 minutes) and column temperature (30–40°C) to resolve peaks for desloratadine, loratadine, and pseudoephedrine . Confirm specificity using tandem mass spectrometry (MRM transitions: m/z 311 → 259 for desloratadine) .
Q. How should researchers address discrepancies between salt and base form quantifications in analytical reports?
- Methodological Answer : Apply a correction factor based on molecular weight ratios (e.g., desloratadine HCl:desloratadine = 1.05:1) during data analysis . Cross-validate using elemental analysis (chloride ion detection via ion chromatography) or ¹H-NMR to confirm salt integrity .
Q. What validation parameters are required when developing a new analytical method for this compound quantification?
- Methodological Answer : Assess linearity (R² ≥ 0.998), accuracy (98–102% recovery), precision (RSD < 2%), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines . Include system suitability tests (theoretical plates > 2000, tailing factor < 1.5) and robustness testing (±5% mobile phase variation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
